REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)=[N:10][CH2:9][CH2:8]2>CO>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[NH:10][CH2:9][CH2:8]2 |f:0.1|
|
Name
|
|
Quantity
|
0.916 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
6-methoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCN=C(C2=CC1)C=1SC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at rt for 21 hr
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of H2O (10 ml)
|
Type
|
CUSTOM
|
Details
|
Excess MeOH was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the resulting aqueous solution was extracted with CHCl3 (4×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCNC(C2=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.316 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |